![molecular formula C23H32O4 B3025857 2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester CAS No. 55658-71-4](/img/structure/B3025857.png)
2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3/t17-,18+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 535.1±29.0 °C at 760 mmHg . The compound has a molar refractivity of 109.4±0.3 cm³ and a polar surface area of 75 Ų .Scientific Research Applications
Antifungal and Antibacterial Activities
Esters of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid, including methyl 2,4-dihydroxy-6-n-pentylbenzoate, have been explored for their antifungal and antibacterial properties. Methyl 2,4-dihydroxy-6-n-pentylbenzoate demonstrated significant antifungal activity against Cladosporium sphaerospermum. These compounds also exhibited antibacterial activities, tested against pathogenic strains of S. aureus and E. coli, albeit with moderate effectiveness (Gianini et al., 2008).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of related compounds. For instance, the synthesis of alkyl β-resorcylate derivatives, including methyl 2,4-dihydroxy-6-pentylbenzoate, has been detailed, providing insights into their chemical properties and potential applications (Barrett et al., 1981).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Cannabidiolic Acid (CBDA) methyl ester, is the cyclooxygenase-2 (COX-2) enzyme and prostaglandin endoperoxide synthase . These enzymes play a crucial role in the inflammatory response in the body.
Mode of Action
CBDA methyl ester acts as a selective COX-2 inhibitor . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This results in an overall anti-inflammatory effect .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid, thereby reducing inflammation .
Result of Action
The inhibition of COX-2 and prostaglandin endoperoxide synthase by CBDA methyl ester leads to a reduction in the production of prostaglandins. This results in a decrease in inflammation, providing potential therapeutic benefits in conditions associated with inflammation .
properties
IUPAC Name |
methyl 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBCCWIIKCFQKI-ZWKOTPCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)OC)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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